Phenyl 4-aminobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRXBNZHQKXDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361490 | |
| Record name | phenyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10268-70-9 | |
| Record name | phenyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of Phenyl 4 Aminobenzoate
Novel Catalytic Systems for Phenyl 4-aminobenzoate (B8803810) Synthesis
The direct esterification of 4-aminobenzoic acid with phenol (B47542) presents challenges that novel catalytic systems are poised to overcome. These systems are broadly categorized into homogeneous, heterogeneous, and organocatalytic approaches, each offering distinct advantages in terms of activity, selectivity, and catalyst recovery.
Homogeneous Catalysis Approaches
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers mild reaction conditions and high selectivity. nih.govresearchgate.net Transition-metal catalysts, particularly those based on palladium, copper, and gold, are powerful tools in organic synthesis for forming carbon-heteroatom bonds. nih.govrsc.orgmdpi.com
For the synthesis of Phenyl 4-aminobenzoate, a plausible homogeneous catalytic approach involves the copper-catalyzed acylation of phenol. nih.gov In such a system, a copper(II) salt could activate the carboxylic acid group of 4-aminobenzoic acid, facilitating a nucleophilic attack from phenol. The use of ligands can further tune the catalyst's activity and prevent side reactions. While direct literature on this specific transformation is sparse, related copper-catalyzed ortho-acylations of phenols with various aldehydes demonstrate the feasibility of this strategy. nih.gov These reactions proceed smoothly and are compatible with a range of functional groups, suggesting they could be adapted for the synthesis of phenyl esters. nih.govnih.gov
Heterogeneous Catalysis Techniques
Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation from the product mixture and potential for reusability. researchgate.netmdpi.com This aligns well with the principles of green and sustainable chemistry. pharmafeatures.com For the esterification of carboxylic acids like 4-aminobenzoic acid, solid acid catalysts are particularly relevant.
Examples of heterogeneous catalysts applicable to this synthesis include:
Zeolites and Metal Oxides : These materials possess acidic sites on their surfaces that can catalyze esterification reactions under solvent-free conditions, reducing environmental impact. ijrpr.com
Sulfonated Resins : Ion-exchange resins like Amberlyst-15 are effective solid acid catalysts for esterification, although their thermal stability can be a limitation. mdpi.comabo.fi
Supported Lewis Acids : Lewis acids such as zinc chloride supported on alumina (B75360) (Al2O3) have been shown to effectively catalyze the regioselective C-acylation of phenols, a related transformation, under solvent-free microwave conditions. rsc.org
A study on the esterification of benzoic acid using a novel catalyst on a Ti3AlC2 ceramic support demonstrated high conversion and selectivity, highlighting the potential of such systems for producing aromatic esters. researchgate.net
Organocatalysis in Esterification Reactions
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a sustainable alternative to metal-based catalysts. For the synthesis of this compound, the Steglich esterification, which uses a coupling reagent and a nucleophilic catalyst, is a relevant method. rsc.org A common organocatalyst for such reactions is 4-(Dimethylamino)pyridine (DMAP).
Recent research has focused on immobilizing organocatalysts to combine the benefits of homogeneous activity with the ease of heterogeneous recovery. For instance, DMAP derivatives have been covalently bonded to solid supports, such as textiles, to create recyclable catalysts for the acylation of phenols. mpg.de These immobilized catalysts have demonstrated high efficiency and robustness, maintaining their activity over numerous cycles. mpg.de
| Catalytic System | Catalyst Examples | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Homogeneous | Cu(II) salts, Pd complexes | Mild temperature, liquid phase | High selectivity, good functional group tolerance nih.govnih.gov | Difficult catalyst recovery |
| Heterogeneous | Zeolites, Sulfonated resins, Supported Lewis acids | Higher temperatures, often solvent-free | Easy separation, reusability, environmentally friendly researchgate.netmdpi.com | Potential for lower activity, mass transfer limitations |
| Organocatalysis | DMAP, Mukaiyama's reagent | Mild temperature, often requires coupling agent | Metal-free, avoids toxic heavy metals rsc.org | Stoichiometric waste from coupling agents, catalyst recovery |
Green Chemistry Principles Applied to this compound Production
Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. pharmafeatures.comijrpr.com The application of these principles to the production of this compound focuses on alternative reaction media and energy sources.
Solvent-Free Synthesis Methodologies
Eliminating volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to pollution. pharmafeatures.comijrpr.com Solvent-free synthesis, also known as solid-state reaction or neat reaction, involves the direct interaction of reactants without a liquid medium. ijrpr.com These reactions can be promoted by thermal activation (heating), microwave irradiation, or mechanochemistry (grinding/milling). ijrpr.comrsc.org
For the synthesis of this compound, a solvent-free approach could involve heating a mixture of 4-aminobenzoic acid and phenol, potentially with a solid acid catalyst like p-toluenesulfonic acid (PTSA) or a supported Lewis acid. rsc.orgrsc.org Microwave activation has been shown to accelerate such reactions, leading to high yields in significantly shorter times compared to conventional heating. rsc.orgrsc.org These methods not only reduce solvent waste but can also lead to higher reaction efficiency and simpler product purification. pharmafeatures.com
| Parameter | Conventional Synthesis (in Solvent) | Solvent-Free Synthesis |
|---|---|---|
| Environmental Impact | Generates volatile organic compound (VOC) waste | Significantly reduces or eliminates hazardous solvent waste ijrpr.com |
| Reaction Time | Often requires several hours | Can be much faster, especially with microwave activation rsc.org |
| Energy Consumption | Requires heating large volumes of solvent | Generally lower energy usage pharmafeatures.com |
| Product Purification | May require extensive purification to remove solvent | Often simpler, leading to higher purity products pharmafeatures.com |
Utilization of Renewable Feedstocks
The synthesis of this compound can be aligned with green chemistry principles by utilizing precursors derived from renewable biomass. This approach circumvents the reliance on traditional petrochemical feedstocks. The molecule is formed through the esterification of 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA) and phenol. Pathways for producing both of these reactants from renewable sources have been actively researched.
Biosynthesis of 4-Aminobenzoic Acid (PABA): Metabolic engineering has enabled the production of PABA from renewable carbohydrates. Engineered strains of microorganisms, such as Escherichia coli, can be designed to synthesize PABA from glucose and xylose, which are sugars readily obtained from the hydrolysis of lignocellulosic biomass. This biotechnological route represents a sustainable alternative to conventional chemical synthesis.
Phenol Production from Lignin (B12514952): Phenol, the second key precursor, can be sourced from lignin, a complex aromatic polymer that constitutes a significant portion of biomass. bohrium.comosti.gov Lignin is a promising renewable source of various aromatic compounds due to its inherent phenolic structure. nih.govacs.org Several thermochemical processes are employed to depolymerize lignin and extract valuable phenolic compounds:
Pyrolysis: Fast or vacuum pyrolysis of biomass breaks down lignin into a liquid bio-oil, which contains a mixture of phenolic compounds. bohrium.com
Hydrocracking and Hydrodealkylation: A two-step process can be used to convert lignin first into depolymerized mono-aromatics through hydrocracking, followed by dealkylation to yield phenol. osti.gov
Reductive Fractionation: This method can release and depolymerize lignin fragments from whole biomass into alkylmethoxyphenols, which can subsequently be converted into phenol through catalytic demethoxylation and transalkylation. nih.govgoogle.com
By combining the biosynthetic production of 4-aminobenzoic acid with the derivation of phenol from lignin, a complete synthesis pathway for this compound from renewable feedstocks is achievable.
Atom Economy and Reaction Efficiency Optimization
The traditional method for synthesizing this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between 4-aminobenzoic acid and phenol. While effective, optimizing its efficiency and atom economy is a key consideration for sustainable production.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Fischer esterification of 4-aminobenzoic acid and phenol produces one molecule of water as a byproduct.
Calculation of Atom Economy:
Molecular Weight of 4-Aminobenzoic Acid (C₇H₇NO₂): 137.14 g/mol
Molecular Weight of Phenol (C₆H₆O): 94.11 g/mol
Molecular Weight of this compound (C₁₃H₁₁NO₂): 213.23 g/mol
Molecular Weight of Water (H₂O): 18.02 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = (213.23 / (137.14 + 94.11)) x 100 Atom Economy (%) = (213.23 / 231.25) x 100 ≈ 92.2%
While the atom economy is inherently high, the reaction efficiency is often limited by its reversible nature. researchgate.netorganic-chemistry.org Several strategies can be employed to optimize the reaction conditions and maximize the yield of this compound.
| Strategy | Description | Anticipated Outcome |
|---|---|---|
| Le Châtelier's Principle: Reactant Stoichiometry | Using a large excess of one reactant (typically the less expensive one, phenol) shifts the equilibrium towards the product side. masterorganicchemistry.comchemistrysteps.com | Increased conversion of the limiting reactant (4-aminobenzoic acid) to the ester product. |
| Le Châtelier's Principle: Water Removal | Continuously removing the water byproduct as it forms drives the reaction to completion. This can be achieved using a Dean-Stark apparatus with an azeotrope-forming solvent (e.g., toluene) or by adding molecular sieves. organic-chemistry.orgmasterorganicchemistry.com | Significantly higher yields by preventing the reverse hydrolysis reaction. |
| Advanced Catalysis | Replacing traditional mineral acids (e.g., H₂SO₄) with solid acid catalysts (e.g., zeolites, acidic resins) or Lewis acids (e.g., hafnium(IV) or zirconium(IV) salts) can enhance reaction rates and simplify purification. organic-chemistry.orgrug.nl | Improved catalytic efficiency, easier catalyst separation and recycling, and reduced generation of acidic waste. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation can dramatically reduce reaction times by providing rapid and uniform heating. | Faster reaction rates and potentially higher yields in shorter timeframes compared to conventional heating. |
Mechanistic Studies of this compound Formation Pathways
The formation of this compound via Fischer esterification proceeds through a well-established nucleophilic acyl substitution mechanism, often denoted as the A_AC_2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).
Reaction Kinetics and Transition State Analysis
The mechanism involves several equilibrium steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-aminobenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon. This initial step is fast and reversible. researchgate.netchegg.com
Nucleophilic Attack: The weakly nucleophilic oxygen atom of the phenol molecule attacks the activated carbonyl carbon. This leads to the formation of a key tetrahedral intermediate. organic-chemistry.org
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. This tautomeric step converts a hydroxyl group into a better leaving group (water). organic-chemistry.org
Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.
The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid or the collapse of the tetrahedral intermediate, depending on the specific substrates and conditions.
Transition State Analysis: The highest energy point on the reaction coordinate corresponds to the tetrahedral intermediate . Its formation and breakdown are the critical steps governing the reaction rate. The stability of this intermediate is influenced by both steric and electronic factors. For the synthesis of this compound, the electron-donating amino group (-NH₂) on the benzene (B151609) ring of the carboxylic acid slightly decreases the electrophilicity of the carbonyl carbon, but the reaction proceeds readily with phenol under appropriate acidic conditions.
| Reaction | Catalyst Concentration | Temperature | Half-life (t₁/₂) |
|---|---|---|---|
| Esterification with isopropanol | 0.5 M MeSO₃H | 77 °C | 8.4 min |
| Esterification with butyl-cellosolve | 0.5 M MeSO₃H | 95 °C | 15 min |
Note: This data from a study on fatty acids provides a reference for the kinetic behavior of Fischer esterification under specific conditions. ucr.ac.cr The rates for this compound formation would differ but follow similar kinetic principles.
Isotopic Labeling Studies to Elucidate Mechanisms
Isotopic labeling has been a definitive tool in confirming the mechanism of Fischer esterification. pearson.com By replacing an atom with its heavier isotope, its path through the reaction can be traced, providing unambiguous evidence for bond-forming and bond-breaking events.
For the reaction between 4-aminobenzoic acid and phenol, the key question is whether the oxygen atom in the resulting ester bridge comes from the phenol or the carboxylic acid. This was resolved using oxygen-18 (¹⁸O) labeling.
Experimental Design and Outcome: The experiment can be conducted in two ways:
Labeling the Phenol: Phenol containing ¹⁸O (C₆H₅¹⁸OH) is reacted with unlabeled 4-aminobenzoic acid. Analysis of the products reveals that the this compound formed does not contain the ¹⁸O label. Instead, the label is found exclusively in the water byproduct (H₂¹⁸O).
Labeling the Carboxylic Acid: When 4-aminobenzoic acid is labeled with ¹⁸O in its hydroxyl (-OH) group and reacted with unlabeled phenol, the resulting ester is unlabeled, and the ¹⁸O is again found in the water.
This evidence conclusively demonstrates that the C-O bond of the phenol is not broken. Instead, the C-OH bond of the carboxylic acid is cleaved, and the O-H bond of the phenol is broken. The oxygen atom from the phenol becomes the ether oxygen in the ester, and the hydroxyl group from the carboxylic acid is eliminated as water. chemistrysteps.comlibretexts.org This confirms the acyl-oxygen cleavage pathway central to the A_AC_2 mechanism.
Spectroscopic Characterization Techniques and Structural Elucidation of Phenyl 4 Aminobenzoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and connectivity mapping.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
High-resolution ¹H (proton) and ¹³C NMR are fundamental for the initial structural verification of Phenyl 4-aminobenzoate (B8803810). The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their proximity to one another (spin-spin coupling), and the number of protons of each type (integration). The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.
The structure of Phenyl 4-aminobenzoate consists of two aromatic rings: a 1,4-disubstituted aminobenzoate ring and a monosubstituted phenyl ring from the ester group.
Predicted ¹H NMR Spectral Data:
The ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the amine group. The protons on the aminobenzoate ring (labeled A and B) form an AA'BB' system, appearing as two doublets. The protons on the phenyl ring (labeled C, D, and E) will show more complex splitting, typically a triplet for the para-proton and two multiplets or triplets for the ortho- and meta-protons. The amine protons may appear as a broad singlet.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| HA | 7.8 - 8.0 | Doublet | 2H |
| HB | 6.6 - 6.8 | Doublet | 2H |
| HC (ortho) | 7.1 - 7.3 | Multiplet/Doublet | 2H |
| HD (meta) | 7.3 - 7.5 | Multiplet/Triplet | 2H |
| HE (para) | 7.2 - 7.4 | Multiplet/Triplet | 1H |
| -NH₂ | 4.0 - 4.5 | Broad Singlet | 2H |
Predicted ¹³C NMR Spectral Data:
The proton-decoupled ¹³C NMR spectrum for this compound is predicted to display nine distinct signals, accounting for all 13 carbon atoms, with four signals exhibiting higher intensity due to symmetry in the aromatic rings.
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | 165 - 167 |
| C-N (Aminobenzoate ring) | 150 - 153 |
| C-O (Phenyl ring) | 150 - 152 |
| CH (Aromatic, CA) | 131 - 133 |
| CH (Aromatic, CD) | 129 - 130 |
| CH (Aromatic, CE) | 125 - 127 |
| CH (Aromatic, CC) | 121 - 123 |
| C-C=O (Aminobenzoate ring) | 118 - 120 |
| CH (Aromatic, CB) | 113 - 115 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons: HA would correlate with HB on the aminobenzoate ring, and on the phenyl ring, HC would correlate with HD, which in turn would correlate with HE. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies all direct one-bond correlations between protons and the carbons they are attached to. nih.gov This allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~7.9 ppm (HA) would show a cross-peak with the carbon signal at ~132 ppm (CA).
Table of Predicted Key 2D NMR Correlations:
| Experiment | Correlating Nuclei (Proton → Carbon/Proton) | Significance |
| COSY | HA ↔ HB | Confirms connectivity in the aminobenzoate ring |
| COSY | HC ↔ HD ↔ HE | Confirms connectivity in the phenyl ring |
| HSQC | HA ↔ CA; HB ↔ CB | Assigns protons to their directly attached carbons |
| HSQC | HC ↔ CC; HD ↔ CD; HE ↔ CE | Assigns protons to their directly attached carbons |
| HMBC | HC → C=O | Connects the phenyl ring to the ester group |
| HMBC | HA → C=O | Connects the aminobenzoate ring to the ester group |
| HMBC | HB → C-N | Confirms position of the amino group |
Solid-State NMR for Polymorphic Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for chemical compounds. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for characterizing these different solid forms. nih.govresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. nih.govdur.ac.uk
For this compound, SS-NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, could be used to:
Identify and differentiate polymorphs: Different crystal packing arrangements in polymorphs lead to distinct chemical shifts for crystallographically non-equivalent carbon atoms.
Determine the number of molecules in the asymmetric unit (Z'): If a crystal's asymmetric unit contains more than one molecule, SS-NMR will show a multiplication of peaks for the corresponding carbon atoms.
Probe intermolecular interactions: Changes in chemical shifts, particularly for carbons involved in hydrogen bonding (like the C=O and C-N carbons), can provide insight into the nature and strength of these interactions within the crystal structure.
While specific SS-NMR studies on this compound are not widely reported, the technique remains a vital tool for the comprehensive solid-state characterization of this and related organic molecules. semanticscholar.org
Vibrational Spectroscopy for Conformational Analysis and Functional Group Identification
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing information about molecular conformation, as each functional group has characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of its functional groups. Experimental ATR-IR spectra of this compound have been recorded. nih.gov
The key functional groups in this compound—the amine (-NH₂), the ester (-C=O, -C-O-), and the aromatic rings—give rise to characteristic absorption bands.
Table of Characteristic FT-IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretching | Aromatic Rings |
| 1725 - 1705 | C=O Stretching | Ester Carbonyl |
| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1600, 1500, 1450 | C=C Ring Stretching | Aromatic Rings |
| 1300 - 1200 | C-O Stretching (Asymmetric) | Ester |
| 1150 - 1050 | C-N Stretching | Aromatic Amine |
| 850 - 800 | C-H Out-of-Plane Bending | 1,4-disubstituted Aromatic |
| 770 - 730 & 710 - 690 | C-H Out-of-Plane Bending | Monosubstituted Aromatic |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) and measures the energy shifts that correspond to the molecule's vibrational modes. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. Experimental FT-Raman spectra for this compound are available. nih.gov
For this compound, Raman spectroscopy is particularly useful for characterizing the aromatic ring vibrations and the C=O bond.
Table of Characteristic Raman Shifts for this compound:
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretching | Aromatic Rings |
| 1720 - 1700 | C=O Stretching | Ester Carbonyl |
| 1620 - 1580 | C=C Ring Stretching | Aromatic Rings |
| ~1000 | Ring Breathing Mode | Aromatic Rings |
| 850 - 800 | C-H In-Plane Bending | 1,4-disubstituted Aromatic |
The combination of these advanced spectroscopic methods provides a complete and detailed structural profile of this compound, from its basic atomic framework and connectivity to its functional group composition and solid-state properties.
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, both high-resolution and tandem mass spectrometry offer complementary information for a comprehensive molecular characterization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound, the theoretical monoisotopic mass has been computed. An experimental HRMS analysis would be expected to yield a measured mass that closely aligns with this value, thereby confirming the elemental formula C₁₃H₁₁NO₂. This confirmation is the foundational step in the structural elucidation process.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO₂ |
| Theoretical Exact Mass | 213.07898 Da |
| Experimentally Expected Mass (within 5 ppm) | 213.07898 ± 0.00107 Da |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the intact molecular ion of this compound (the precursor ion) is selected and then subjected to collision-induced dissociation (CID). The resulting product ions are mass-analyzed, producing a fragmentation spectrum that serves as a molecular fingerprint.
The fragmentation of this compound is expected to occur at its most labile bond, the ester linkage. Cleavage of this bond can proceed in two primary pathways, leading to characteristic fragment ions that reveal the connectivity of the molecule. The analysis of these fragmentation patterns is crucial for confirming the identity of the compound and distinguishing it from its isomers.
Expected Fragmentation Pathways:
Cleavage A: Heterolytic cleavage of the acyl-oxygen bond would result in the formation of a stable 4-aminobenzoyl cation.
Cleavage B: Cleavage of the oxygen-phenyl bond would produce a 4-aminobenzoate anion or radical and a phenyl cation.
Below is a table of plausible fragment ions that would be observed in the positive-ion MS/MS spectrum of this compound.
| Proposed Fragment Ion | Chemical Formula | Monoisotopic Mass (m/z) | Origin |
|---|---|---|---|
| [M+H]⁺ | [C₁₃H₁₂NO₂]⁺ | 214.0863 | Protonated Molecular Ion |
| 4-Aminobenzoyl cation | [C₇H₆NO]⁺ | 120.0444 | Cleavage of the C-O ester bond |
| Phenol (B47542) cation | [C₆H₆O]⁺ | 94.0413 | Resulting from cleavage and rearrangement |
| Phenyl cation | [C₆H₅]⁺ | 77.0386 | Cleavage of the O-C aryl bond |
X-ray Diffraction Studies for Single Crystal and Powder Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. Depending on the nature of the sample, either single crystal or powder XRD techniques are employed to investigate atomic coordinates, crystal packing, and polymorphic forms.
Single Crystal X-ray Diffraction for Absolute Configuration and Unit Cell Parameters
Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's structure in the solid state. By irradiating a high-quality single crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed to yield a detailed three-dimensional model of the atomic arrangement.
An SCXRD analysis of this compound would determine its fundamental crystallographic properties, including the unit cell dimensions (the smallest repeating unit of the crystal lattice), the space group (describing the symmetry elements of the crystal), and the precise coordinates of each atom. This information allows for the accurate calculation of bond lengths, bond angles, and torsional angles, providing unequivocal confirmation of the molecular connectivity and conformation. For chiral molecules, this technique can also determine the absolute configuration.
While specific experimental data for this compound is not detailed in the surveyed literature, a typical output from an SCXRD experiment is presented in the table below.
| Crystallographic Parameter | Description | Example Data |
|---|---|---|
| Crystal System | One of seven crystal systems (e.g., Monoclinic, Orthorhombic) | Monoclinic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) | P2₁/c |
| a, b, c (Å) | Unit cell edge lengths | a = 8.4 Å, b = 6.0 Å, c = 11.5 Å |
| α, β, γ (°) | Unit cell angles | α = 90°, β = 105°, γ = 90° |
| Volume (ų) | Volume of the unit cell | 550.0 |
| Z | Number of molecules per unit cell | 4 |
Powder X-ray Diffraction for Crystallinity and Polymorphism
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powder) samples. It is primarily used to identify the crystalline phases present in a material and to assess its degree of crystallinity. An amorphous solid will produce a broad, featureless "halo," whereas a crystalline solid will generate a distinct diffraction pattern with sharp peaks at specific diffraction angles (2θ).
A key application of PXRD is the study of polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs of the same compound can exhibit distinct physical properties. PXRD is the principal method for identifying and distinguishing between these forms, as each polymorph gives a unique diffraction pattern. A PXRD analysis of a bulk sample of this compound would confirm its crystalline nature and could be used to screen for and identify any potential polymorphs that may form under different crystallization conditions.
The table below illustrates how PXRD data could be used to differentiate between two hypothetical polymorphs of this compound.
| Polymorph A | Polymorph B | ||
|---|---|---|---|
| Position [°2θ] | Relative Intensity [%] | Position [°2θ] | Relative Intensity [%] |
| 10.5 | 100 | 12.1 | 85 |
| 15.2 | 80 | 14.8 | 100 |
| 21.0 | 95 | 22.5 | 60 |
| 25.8 | 65 | 28.3 | 75 |
Computational Chemistry and Theoretical Studies on Phenyl 4 Aminobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient and accurate method for analyzing the ground-state properties of Phenyl 4-aminobenzoate (B8803810).
DFT calculations are employed to determine the optimized molecular geometry and electronic structure of Phenyl 4-aminobenzoate. A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in understanding the molecule's electronic transitions and reactivity.
The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant parameter that reflects the chemical reactivity and kinetic stability of the molecule. scirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to study charge delocalization, hyperconjugative interactions, and the stability of the molecule. researchgate.net This analysis provides a detailed picture of the electron density distribution among atoms and bonds. scielo.br
Table 1: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a this compound Analog (Calculated using DFT)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 4.36 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.89 |
| Global Hardness (η) | 2.18 |
| Chemical Potential (μ) | -4.07 |
| Electrophilicity Index (ω) | 3.79 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. Actual values for this compound would require specific calculations.
DFT calculations are instrumental in predicting the reactivity of this compound. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as ionization potential, electron affinity, global hardness, chemical potential, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. researchgate.net For instance, a lower hardness value indicates a more reactive molecule. researchgate.net
Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically associated with lone pairs of electronegative atoms) which are susceptible to electrophilic attack, and regions of positive potential (associated with hydrogen atoms) which are prone to nucleophilic attack.
DFT can also be used to model reaction pathways by locating transition states and calculating activation energies. This allows for a detailed understanding of reaction mechanisms at the molecular level.
DFT methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) of this compound. nih.govnih.gov These theoretical predictions are highly valuable in assigning the signals in experimental NMR spectra. nih.gov
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of this compound. ijcce.ac.ir The calculated harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) which correspond to the electronic excitations within the molecule. nih.gov
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a this compound Analog
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
|---|---|---|---|
| ν(N-H) stretch | 3450 | 3445 | Amino group N-H stretching |
| ν(C=O) stretch | 1715 | 1710 | Ester carbonyl stretching |
| ν(C-O) stretch | 1270 | 1265 | Ester C-O stretching |
| δ(N-H) bend | 1620 | 1615 | Amino group N-H bending |
Note: This table provides representative data to illustrate the typical agreement between DFT-calculated and experimental vibrational frequencies.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms and molecules. This technique allows for the study of the time-dependent behavior of this compound, including its interactions with other molecules and its conformational dynamics in different environments.
MD simulations are a powerful tool for investigating the non-covalent interactions that govern the behavior of this compound in the condensed phase. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. By simulating a system containing multiple this compound molecules, it is possible to predict how they will interact and potentially self-assemble into larger ordered structures, such as molecular crystals. nih.govresearchgate.net
Analysis of the radial distribution functions and the potential of mean force from MD simulations can provide quantitative insights into the strength and geometry of these intermolecular interactions. mdpi.com This information is crucial for understanding crystal packing and the formation of supramolecular structures. nih.gov
The conformation of a flexible molecule like this compound can be significantly influenced by its surrounding solvent environment. MD simulations can be used to explore the conformational landscape of the molecule in different solvents, ranging from polar to non-polar. nih.gov
By analyzing the dihedral angle distributions and the root-mean-square deviation of the molecular structure over time, MD simulations can reveal the preferred conformations of this compound in various solvents. acs.org These simulations can also shed light on the specific solute-solvent interactions, such as hydrogen bonding with protic solvents, that stabilize certain conformations. nih.govrsc.org This understanding is critical for predicting the molecule's behavior in solution and its interactions with other molecules in a biological or chemical system.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools designed to correlate the structural or property-based features of chemical compounds with their biological activities or physicochemical properties, respectively. mdpi.com These models are built on the principle that the structure of a molecule dictates its behavior. By establishing a mathematical relationship, QSAR/QSPR enables the prediction of properties for new or untested compounds, thereby streamlining research and development in fields like drug discovery and materials science. nih.govnih.gov
While specific QSAR/QSPR models developed exclusively for this compound are not extensively documented in publicly available literature, the methodology for deriving such models is well-established. The process involves several key steps:
Data Set Compilation : A diverse set of molecules, including this compound and its structural analogues, with experimentally determined data for a specific activity or property (e.g., toxicity, receptor binding affinity, solubility) is collected. nih.gov
Molecular Descriptor Calculation : For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological features. mdpi.com
Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a relationship is formulated between the calculated descriptors (independent variables) and the experimental activity/property (dependent variable). nih.gov For instance, in studies on related benzoylaminobenzoic acid derivatives, descriptors such as hydrophobicity, molar refractivity, and aromaticity were found to be crucial for predicting inhibitory activity. nih.gov Similarly, QSAR models for other esters have successfully used descriptors to predict aquatic toxicity. nih.gov
Model Validation : The predictive power and robustness of the developed model are rigorously tested. This is typically done using internal validation techniques (like leave-one-out cross-validation) and external validation with a set of compounds not used in the model's creation. unibo.it
For this compound, a predictive QSAR model might incorporate descriptors that define the electronic nature of the aromatic rings, the hydrogen-bonding capacity of the amine group, and the steric and hydrophobic characteristics of the entire molecule. For example, a study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that increased hydrophobicity, aromaticity, and the presence of hydroxyl groups were conducive to inhibitory activity, while the presence of heteroatoms at certain positions decreased activity. nih.gov A 3D-QSAR model for a different set of compounds highlighted the importance of steric and electrostatic fields in determining biological potency. nih.gov Such insights are critical for designing new molecules with desired chemical behaviors.
Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Type | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and membrane permeability |
| Topological | Molecular Connectivity Index | Atomic arrangement and branching |
| Thermodynamic | Heat of Formation | Molecular stability |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is generally considered a "soft" molecule. researchgate.net Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the aminobenzoate moiety, specifically involving the electron-rich amino group and the phenyl ring, which act as the primary electron-donating centers. The LUMO is likely distributed over the ester portion and the adjacent phenyl ring, which serve as the electron-accepting region.
Table 2: Representative Frontier Molecular Orbital Energies from Analogous Compounds
| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|---|
| Benzocaine (B179285) Derivative 1 | DFT | N/A | N/A | 3.25 researchgate.net |
| Benzocaine Derivative 2 | DFT | N/A | N/A | 3.05 researchgate.net |
Note: Data presented is for structurally similar compounds and serves to illustrate typical values obtained through FMO analysis.
This analysis helps predict the sites of electrophilic and nucleophilic attack. The regions of the molecule where the HOMO is concentrated are susceptible to attack by electrophiles, while the areas with high LUMO density are prone to attack by nucleophiles. youtube.com
Chemical Reactivity, Transformation Pathways, and Derivative Synthesis of Phenyl 4 Aminobenzoate
Hydrolytic Stability and Degradation Kinetics in Non-Physiological Systems
The hydrolytic stability of Phenyl 4-aminobenzoate (B8803810) is a critical parameter influencing its persistence and transformation in chemical systems. The ester linkage is susceptible to cleavage under both acidic and basic conditions, proceeding through distinct mechanisms and exhibiting different kinetic profiles.
Under acidic conditions, the hydrolysis of esters like Phenyl 4-aminobenzoate typically proceeds via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. Finally, the elimination of the leaving group (phenol) and deprotonation yields 4-aminobenzoic acid.
While detailed kinetic studies focusing exclusively on the acid-catalyzed range for this compound are not extensively documented in readily available literature, the general mechanism for ester hydrolysis is well-established. The rate of this reaction is dependent on the concentration of both the ester and the acid catalyst. Studies covering a broad pH range indicate that the hydrolysis of this compound is slow. For instance, in the pH 4 region, the hydrolysis proceeds via a pH-independent pathway rather than showing a distinct acid-catalyzed acceleration.
The hydrolysis of this compound under basic conditions is significantly more rapid compared to neutral or acidic conditions and follows the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the phenoxide ion as the leaving group to form 4-aminobenzoic acid, which is subsequently deprotonated in the basic medium to form the 4-aminobenzoate anion.
Kinetic studies of this process are typically conducted under pseudo-first-order conditions with a large excess of base. The rate of hydrolysis is directly proportional to the concentration of both the ester and the hydroxide ions. Research on the hydrolysis of a series of phenyl esters of 4-substituted benzoic acids in 50% (v/v) aqueous dimethyl sulfoxide (B87167) solutions has shown that the kinetics precisely obey the Hammett relationship, indicating a strong dependence on the electronic effects of the substituents. For this compound, the electron-donating nature of the amino group (-NH₂) deactivates the carbonyl carbon towards nucleophilic attack, making its hydrolysis slower than that of unsubstituted phenyl benzoate (B1203000).
A study conducted in water at 80 °C determined the pseudo-first-order rate constant for the pH-independent hydrolysis of this compound to be 1 x 10⁻⁴ s⁻¹. This pH-independent region extends from approximately pH 3 to 8.5, after which base-catalyzed hydrolysis would become the dominant pathway.
| Condition | Temperature | Rate Constant (k) | Mechanism |
|---|---|---|---|
| pH-Independent (pH 3-8.5) | 80 °C | 1 x 10⁻⁴ s⁻¹ | Neutral Hydrolysis |
| Alkaline | 25 °C | Follows BAC2; slower than phenyl benzoate | BAC2 |
Specific thermogravimetric analysis (TGA) or detailed thermal degradation studies for this compound are not widely reported in the surveyed scientific literature. However, the thermal behavior can be inferred from studies on its parent compound, 4-aminobenzoic acid (PABA). TGA measurements of anhydrous PABA show two primary stages of mass loss attributed to the oxidation and decomposition of the organic material. The most significant mass loss occurs in the region of 200 °C, with nearly 94% loss by 300 °C, followed by a second stage around 550 °C.
For this compound, thermal degradation would likely involve the cleavage of the ester bond as an initial step, leading to the formation of phenol (B47542) and isocyanate derivatives through rearrangement, or decarboxylation. The presence of the phenyl group as compared to a simple alkyl ester generally increases thermal stability. The decomposition temperature and products would be influenced by the atmosphere (inert or oxidative) in which the heating occurs. Without specific experimental data, a precise degradation profile cannot be constructed.
Photochemical Reactivity and Photophysical Processes
The photochemical behavior of this compound is governed by the chromophore of the 4-aminobenzoic acid moiety, which is known to absorb ultraviolet radiation. This absorption can lead to fluorescence emission or initiate photochemical reactions, resulting in degradation.
Regarding fluorescence, aminobenzoate derivatives are known to be fluorescent. The introduction of N-phenyl substituents to related aminostilbenes has been shown to cause a red shift in both absorption and fluorescence spectra and often leads to higher fluorescence quantum yields. While ortho-aminobenzoic acid (anthranilic acid) derivatives are well-studied for their fluorescent properties, detailed quantum yield and emission maxima for the para-isomer, this compound, are not specified in the available literature. A data table for these properties cannot be generated without direct experimental findings.
Direct studies on the photodegradation mechanism of this compound are limited. However, the pathways can be inferred from research on p-aminobenzoic acid (PABA) and its other ester derivatives, which are used as UV filters in sunscreens. Upon absorption of UV radiation, the PABA moiety can undergo several degradation reactions.
The primary photodegradation pathways are believed to be initiated by the excited state of the molecule. These pathways can include:
Photo-oxidation: The amino group is susceptible to oxidation, potentially forming nitroso and nitro derivatives. This can be mediated by reactive oxygen species (ROS) like singlet oxygen, which can be generated by the excited sensitizer (B1316253) molecule itself.
Ester Cleavage: Photo-induced hydrolysis or cleavage of the ester bond can occur, leading to the formation of 4-aminobenzoic acid and phenol.
Polymerization: Radical species formed during photolysis can potentially lead to the formation of polymeric byproducts.
Studies on related compounds suggest that photodegradation can proceed via self-sensitization, where one molecule absorbs light and then reacts with another ground-state molecule. The exact mechanism and the distribution of photoproducts would depend on factors such as the solvent, the presence of oxygen, and the wavelength of the incident light.
Photoisomerization Studies
The this compound structure itself does not undergo photoisomerization, as it lacks a photoresponsive group like an azobenzene (B91143) (N=N) or stilbene (B7821643) (C=C) moiety. However, the 4-aminobenzoate scaffold can be incorporated into larger molecules that do exhibit photoisomerism. For such molecules to display photoswitchable behavior, the aminobenzoate part would need to be chemically linked to a photochromic unit. The study of photoisomerization is centered on molecules that can reversibly change between two isomeric forms upon exposure to specific wavelengths of light, a property this compound does not possess intrinsically.
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is primarily dictated by the 4-aminobenzoic acid (PABA) structure, specifically the electroactive primary amino group. This group can undergo oxidative electropolymerization.
Cyclic voltammetry (CV) is a key technique for studying the redox properties of molecules like PABA. During the anodic scan, the amino group of PABA undergoes an irreversible oxidation. Studies on the electropolymerization of 4-aminobenzoic acid on glassy carbon electrodes (GCE) show a distinct oxidation peak. The electrooxidation of 4-ABA at a potential of 0.82 V is attributed to the formation of a cation-radical. mdpi.com In subsequent scans during electropolymerization experiments, a reversible redox pair of peaks can be observed at lower potentials, for instance, a weakly-defined pair at 0.111 V and 0.091 V in a phosphate (B84403) buffer (pH 7.0), which is characteristic of the formed polymer film (poly(4-ABA)). mdpi.com Another irreversible oxidation step for poly(4-ABA) has been noted around 0.425 V. mdpi.com
The potential required for these processes can be influenced by the electrode material, pH, and solvent system. digitellinc.commdpi.com
Table 1: Electrochemical Data for 4-Aminobenzoic Acid (PABA) Oxidation
| Analyte | Electrode | Technique | Key Potential (vs. Ag/AgCl) | Observation |
|---|---|---|---|---|
| 4-Aminobenzoic Acid | MWCNTs/GCE | Cyclic Voltammetry | +0.82 V | Initial irreversible oxidation of the amino group. mdpi.com |
| Poly(4-ABA) Film | MWCNTs/GCE | Cyclic Voltammetry | +0.111 V / +0.091 V | Weakly-defined reversible redox pair of the polymer. mdpi.com |
Note: Data is for the parent acid, 4-aminobenzoic acid, and its electropolymerized form. The phenyl ester group in this compound would be expected to have a minor electronic effect on these potentials.
The electrochemical mechanism for the oxidation of the aminobenzoate moiety begins with a one-electron transfer from the nitrogen atom of the amino group to form a cation radical. mdpi.com This highly reactive intermediate can then undergo coupling reactions. mdpi.com Typically, this involves radical-radical coupling (e.g., N-para-C coupling) with another cation radical molecule. This process of oxidation and coupling leads to the formation of dimers, oligomers, and ultimately a conductive polymer film—poly(4-aminobenzoic acid)—on the electrode surface. mdpi.comresearchgate.net The presence of the carboxylic group (or in this case, the phenyl carboxylate group) can influence the properties of the resulting polymer, such as its electroactivity at different pH values. researchgate.net
Derivatization Strategies via Amine and Ester Functional Groups
This compound possesses two highly versatile functional groups for synthetic modification: the primary aromatic amine and the phenyl ester.
Acylation: The primary amino group can be readily acylated using acylating agents such as acetic anhydride (B1165640) or acyl chlorides (e.g., chloroacetyl chloride) to form a stable amide bond. nih.govgoogle.com This reaction is fundamental in peptide synthesis and for introducing various functional moieties to the molecule. nih.govgoogle.com For example, reacting PABA with maleic anhydride is a key step in synthesizing certain anti-inflammatory derivatives. nih.gov
Alkylation: N-alkylation of the amino group can be achieved using appropriate alkylating agents, often in the presence of a base like potassium carbonate. tandfonline.com This reaction allows for the synthesis of secondary or tertiary amines. However, a common challenge with direct alkylation of amines is the potential for overalkylation, where the newly formed secondary amine reacts further to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. youtube.com
Diazotization: The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures. scirp.orgwikipedia.org This diazonium intermediate is highly valuable in synthesis, particularly in Sandmeyer reactions. wikipedia.orgnih.gov By reacting the diazonium salt with copper(I) salts, the diazo group can be replaced by a variety of substituents, including:
Halogens (-Cl, -Br) using CuCl or CuBr. wikipedia.org
A cyano group (-CN) using CuCN. wikipedia.org
A hydroxyl group (-OH) using Cu₂O. wikipedia.org This provides a powerful route to a wide array of substituted phenyl benzoate derivatives that are not easily accessible through direct electrophilic aromatic substitution. scirp.orgscirp.orgresearchgate.net
Transesterification: The phenyl ester group can undergo transesterification, which involves the exchange of its phenoxy (-OPh) group with an alkoxy (-OR) group from another alcohol. rsc.orgresearchgate.net This reaction can be catalyzed by acids, bases (e.g., K₂CO₃), or various metal catalysts. rsc.orgresearchgate.net The process is typically an equilibrium reaction, and to drive it to completion, the reactant alcohol is often used in excess as the solvent. cdnsciencepub.comresearchgate.netorganic-chemistry.org This method allows for the conversion of this compound into other alkyl or aryl esters of 4-aminobenzoic acid.
Amidation: The ester can be converted directly into an amide through reaction with a primary or secondary amine, with phenol as a byproduct. This aminolysis reaction can be performed under various conditions. Recent advancements have demonstrated that this transformation can occur under metal- and solvent-free conditions, for example, by heating the phenyl ester with an amine in the presence of a base like sodium hydride or even in water at elevated temperatures. rsc.orgresearchgate.net The reactivity can be influenced by the electronic nature of both the ester and the amine. rsc.orgnih.gov
Table 2: Representative Yields for Amidation of Phenyl Benzoate Derivatives with Amines
| Ester | Amine | Conditions | Yield |
|---|---|---|---|
| Phenyl benzoate | Benzylamine | H₂O, 110 °C, 12 h | 90% |
| 4-Fluoro phenyl benzoate | Phenethylamine | H₂O, 110 °C, 12 h | 63% |
| Phenyl benzoate | Piperidine | H₂O, 110 °C, 12 h | 48% |
Source: Data adapted from studies on the amidation of various phenyl esters, demonstrating the general applicability of the reaction. rsc.org
Polymerization and Copolymerization Research Involving this compound Monomers
The dual functionality of this compound allows it to act as a monomer in the synthesis of both polyesters and polyamides. The reactivity of the amino group enables the formation of amide linkages, while the phenyl ester group can undergo transesterification to form ester bonds in the polymer backbone.
Synthesis of Polyesters and Polyamides
The synthesis of polyesters from this compound can be achieved through melt polycondensation. This process typically involves heating the monomer above its melting point in the presence of a suitable catalyst to facilitate the transesterification reaction, where the phenyl group is eliminated, and ester linkages are formed between the monomer units. High temperatures and vacuum are often employed to drive the reaction to completion by removing the phenol byproduct.
For the synthesis of polyamides, this compound can be polymerized through methods analogous to those used for similar aminobenzoic acid derivatives. One common approach involves the conversion of the carboxylic acid group (or its ester) to a more reactive species, such as an acid chloride. For instance, the polymerization of p-aminobenzoyl chloride hydrochloride, a closely related compound, has been shown to yield poly(p-benzamide), a high-performance aromatic polyamide. researchgate.net This type of low-temperature solution polycondensation is typically carried out in aprotic polar solvents. The amino group of one monomer molecule reacts with the activated carboxyl group of another to form the amide bond.
Research has also explored the synthesis of polyamides from various aromatic diamines and diacid chlorides, providing a foundational understanding of the reaction mechanisms and conditions applicable to monomers like this compound. researchgate.net Chain-growth polycondensation has been successfully applied to derivatives such as phenyl 4-(octylamino)benzoate, yielding well-defined aramids with controlled molecular weights and low polydispersity. nih.gov
Copolymerization with Various Monomers
The versatility of this compound extends to its use in copolymerization, allowing for the fine-tuning of polymer properties. By incorporating other monomers into the polymer chain, characteristics such as solubility, thermal stability, and mechanical strength can be systematically altered.
In the realm of copolyesters, this compound can be copolymerized with a variety of diols and diacids. For example, it can be introduced into a reaction mixture containing aliphatic or aromatic diacids (e.g., adipic acid, terephthalic acid) and diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol). The resulting copolyesters would feature a random or blocky distribution of the different monomer units, depending on the reaction conditions and the relative reactivities of the monomers.
Similarly, for the synthesis of copolyamides, this compound can be copolymerized with various aromatic or aliphatic diamines and diacid chlorides. For instance, copolymerization with diamines such as p-phenylenediamine (B122844) or 4,4'-oxydianiline (B41483) and diacid chlorides like terephthaloyl chloride or isophthaloyl chloride would yield random copolyamides. The properties of these copolymers would be intermediate between those of the respective homopolymers, offering a pathway to materials with a balanced set of properties.
Structure-Property Relationships in this compound-based Polymers
The properties of polymers derived from this compound are intrinsically linked to their molecular structure. The rigidity of the aromatic backbone imparted by the phenyl rings contributes to high thermal stability and mechanical strength.
Thermal Properties: Aromatic polyamides, such as those that can be synthesized from this compound, are known for their exceptional thermal stability. For example, poly-p-benzamide, derived from p-aminobenzoic acid, exhibits a melting point of 503°C and shows little weight loss until temperatures approach 400°C. researchgate.net It is expected that homopolymers of this compound would also display high glass transition temperatures (Tg) and decomposition temperatures due to the restricted rotation of the aromatic units in the polymer chain. In copolymers, the incorporation of more flexible aliphatic segments would be expected to lower the Tg and melting point, thereby improving processability.
The relationship between the chemical structure of the monomers and the final properties of the resulting polymers is a key area of research. By systematically varying the comonomers and their ratios in copolymers containing this compound, a wide range of materials with tailored thermal and mechanical properties can be developed for various high-performance applications.
Below are interactive data tables summarizing the expected trends in the properties of polymers derived from this compound.
Table 1: Expected Thermal Properties of this compound Based Polymers
| Polymer Type | Comonomer Type | Expected Glass Transition Temperature (Tg) | Expected Melting Temperature (Tm) | Expected Thermal Stability |
| Homopolyamide | None | High | High | Very High |
| Copolyamide | Aliphatic Diamine/Diacid | Moderate to High | Moderate to High | High |
| Copolyamide | Aromatic Diamine/Diacid | High | High | Very High |
| Homopolyester | None | High | High | High |
| Copolyester | Aliphatic Diol/Diacid | Moderate | Moderate | Moderate to High |
| Copolyester | Aromatic Diol/Diacid | High | High | High |
Table 2: Expected Mechanical Properties of this compound Based Polymers
| Polymer Type | Comonomer Type | Expected Tensile Strength | Expected Tensile Modulus | Expected Elongation at Break |
| Homopolyamide | None | High | Very High | Low |
| Copolyamide | Aliphatic Diamine/Diacid | Moderate to High | Moderate to High | Moderate |
| Copolyamide | Aromatic Diamine/Diacid | High | Very High | Low |
| Homopolyester | None | High | High | Low |
| Copolyester | Aliphatic Diol/Diacid | Moderate | Moderate | Moderate to High |
| Copolyester | Aromatic Diol/Diacid | High | High | Low |
Advanced Applications and Functional Materials Derived from Phenyl 4 Aminobenzoate
Role in Advanced Polymer Materials Science
Phenyl 4-aminobenzoate (B8803810) is a key building block in the synthesis of aromatic polyamides, a class of high-performance polymers known for their exceptional thermal and mechanical properties. The presence of both an amine and a phenyl ester group allows it to undergo polycondensation reactions to form robust polymer chains.
Synthesis of High-Performance Polymers with Specific Thermomechanical Properties
Aromatic polyamides, or aramids, derived from Phenyl 4-aminobenzoate and its analogs exhibit remarkable thermal stability. researchgate.netnih.gov The incorporation of bulky, rigid aromatic units along the polymer backbone results in materials with high glass transition temperatures (Tg), often exceeding 200°C, and decomposition temperatures above 400°C. researchgate.net These properties make them suitable for applications in demanding, high-temperature environments.
The synthesis strategy often involves the polycondensation of diamine and diacid chloride monomers. By creating novel diamine monomers that incorporate N-phenylated amide units, researchers have successfully produced aramids that are not only thermally stable but also soluble in common organic solvents, which is a significant advantage for processing. researchgate.net For instance, N-phenylated aromatic polyamides have been synthesized with glass transition temperatures ranging from 207-255°C. researchgate.net These polymers can be cast from solution to form tough, transparent, and flexible films. ncl.res.in The specific thermomechanical properties can be tailored by altering the chemical structure, such as by introducing flexible ether linkages or bulky side groups to enhance solubility and processability without significantly compromising thermal stability. researchgate.netncl.res.in
Table 1: Thermomechanical Properties of Aromatic Polyamides This table is interactive and allows for sorting and filtering of data.
| Polymer Type | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td) | Key Features |
|---|---|---|---|
| N-phenylated aromatic polyamide | 207-255°C | > 400°C | Soluble, forms tough films |
| Triptycene-containing polyamide | 252-295°C | > 540°C | Amorphous, increased solubility |
| Polyamide with pendant alkoxy groups | Lowered Tg | Compromised thermal stability | Improved processability, flexible |
Development of Optically Active Polymers
Application in Liquid Crystalline Materials Development
The rigid, rod-like structure of molecules derived from this compound makes them excellent candidates for the design of liquid crystalline materials. The phenyl benzoate (B1203000) core is a common mesogenic unit found in many liquid crystals.
Mesophase Behavior and Thermal Stability Studies
Table 2: Mesophase Behavior of a Phenyl 4-(alkoxy)benzoate Derivative Series This table is interactive and allows for sorting and filtering of data.
| Compound (Alkoxy Chain Length, n) | Melting Point (°C) | Clearing Point (°C) | Mesophase Type | Mesophase Range (°C) |
|---|---|---|---|---|
| n=8 | 111.4 | 144.8 | Nematic | 33.4 |
| n=10 | 105.5 | 158.2 | Nematic | 52.7 |
| n=12 | 103.2 | 167.4 | Nematic | 64.2 |
Utilization in Nonlinear Optics and Optoelectronic Devices
The electronic structure of this compound derivatives, featuring an electron-donating amino group and an electron-accepting carbonyl group connected by a conjugated aromatic system, forms the basis of a "push-pull" chromophore. This configuration is a prerequisite for materials with significant second-order nonlinear optical (NLO) properties.
Second Harmonic Generation (SHG) Studies
Materials capable of Second Harmonic Generation (SHG) can convert incident laser light of a specific frequency (ω) into light with double that frequency (2ω). researchgate.net This phenomenon is crucial for applications in optoelectronics, including frequency doubling for lasers and optical data processing.
Polymers incorporating benzoate structures with push-pull chromophores have demonstrated excellent quadratic NLO properties. For example, a poly(2,5-bis(but-2-ynyloxy) benzoate) containing a polar diacetylene chromophore exhibited outstanding and stable SHG effects. Oriented films of this polymer showed significant macroscopic NLO coefficients. The efficiency of SHG is highly dependent on the non-centrosymmetric arrangement of the chromophores within the material. researchgate.net By engineering polymers derived from this compound, it is possible to create materials with large NLO coefficients, making them promising for the development of advanced optoelectronic and photonic devices.
Table 3: Nonlinear Optical Properties of a Benzoate-Containing Polymer This table is interactive and allows for sorting and filtering of data.
| NLO Coefficient | Value (pm V⁻¹) | Conditions |
|---|---|---|
| χzzz(2) | 280 ± 10 | Off-resonant (532 nm) |
| χzxx(2) | 100 ± 10 | Off-resonant (532 nm) |
Electro-optic Modulator Applications
The quest for faster and more efficient data transmission has led to significant research into organic electro-optic (EO) materials. These materials, when incorporated into devices like electro-optic modulators, can change their refractive index in response to an applied electric field, enabling the modulation of light at very high frequencies. While direct applications of this compound in state-of-the-art EO modulators are not extensively documented in leading research, the broader class of molecules containing benzoate and amino-phenyl moieties is of significant interest in the field of nonlinear optics (NLO).
The performance of organic EO materials is fundamentally linked to the molecular structure of the chromophores they contain. These chromophores are typically "push-pull" systems, with an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. The 4-aminophenyl group in this compound can act as an effective electron donor. By chemically modifying the molecule to introduce a strong electron-accepting group and extend the conjugation, it is theoretically possible to create potent NLO chromophores.
For instance, polymers containing benzoate structures have been investigated for their quadratic NLO properties. In one study, a polymer with a poly(2,5-bis(but-2-ynyloxy) benzoate) backbone, containing a polar diacetylene chromophore with a nitro-phenyl group as the acceptor, exhibited significant second-harmonic generation (SHG) effects. mdpi.com The macroscopic NLO coefficients, χzzz(2) and χzxx(2), were in the order of 280 ± 10 and 100 ± 10 pm V−1, respectively. mdpi.com This demonstrates the potential of benzoate-containing polymers in NLO applications.
Future research could focus on synthesizing novel NLO chromophores starting from this compound. By strategically adding electron-accepting groups and tuning the conjugated system, it may be possible to develop new materials with high r33 values suitable for next-generation electro-optic modulators.
Development of Chemical Probes and Sensory Materials
Fluorescent Probes for Specific Analytes
Fluorescent probes are powerful tools for detecting and quantifying specific analytes in various chemical and biological systems due to their high sensitivity and selectivity. While the direct application of this compound as a fluorescent probe is not common, its derivatives can be engineered to function as effective sensors.
One promising area of application is the detection of nitroaromatic compounds, which are common components of explosives. The electron-rich nature of the aminobenzoate moiety can facilitate interactions with electron-deficient nitroaromatics, leading to fluorescence quenching. For example, fluorescent sensors based on substituted p-phenylene ethynylene trimers have demonstrated high sensitivity for the detection of compounds like picric acid (PA), 2,4,6-trinitrotoluene (B92697) (TNT), and 2,4-dinitrotoluene (B133949) (DNT). researchgate.net The quenching mechanism is often attributed to a photoinduced electron transfer from the fluorescent sensor to the electron-deficient nitroaromatic compound. researchgate.net
Another potential application is in the detection of metal ions. The amino and ester groups of this compound can act as potential binding sites for metal cations. By incorporating this moiety into a larger fluorophore system, it is possible to design "turn-on" or "turn-off" fluorescent probes. For instance, a pyrene-based ligand was developed as a "turn-off" fluorescent sensor for the detection of Cu2+ and Fe2+ ions. researchgate.net The interaction between the metal ions and the probe leads to a significant quenching of the fluorescence intensity. researchgate.net The detection limits for Cu2+ and Fe2+ were found to be 0.42 μM and 0.51 μM, respectively. researchgate.net
Chemo-sensors Based on this compound Derivatives
Chemosensors are devices that convert a chemical interaction into a measurable signal. This compound derivatives can be incorporated into various sensing platforms to create selective chemosensors.
The detection of picric acid is a significant area of research due to its explosive nature and toxicity. Fluorescent chemosensors have emerged as a highly effective method for picric acid detection. researchgate.net The sensing mechanism often involves fluorescence quenching of the sensor molecule upon interaction with picric acid. nih.gov For example, fluorescent Ag nanoclusters stabilized with polyethyleneimine have been used for the sensitive and selective quantification of picric acid with a detection limit as low as 0.1 nM. nih.gov While not directly based on this compound, this highlights the potential of using amino-functionalized aromatic compounds in designing sensors for nitroaromatics.
The design of such sensors often relies on creating a specific binding pocket for the target analyte. The amino group of this compound can be functionalized to create receptors that selectively bind to specific analytes through hydrogen bonding or other non-covalent interactions, leading to a detectable change in the sensor's properties.
Precursor in Complex Organic Synthesis and Heterocyclic Chemistry
This compound and its parent compound, 4-aminobenzoic acid (PABA), are valuable building blocks in organic synthesis, particularly for the construction of complex heterocyclic structures that form the core of many pharmaceuticals and functional materials. The presence of both an amino group and a carboxylate (or ester) functionality allows for a wide range of chemical transformations.
One of the most significant applications is in the synthesis of benzothiazole (B30560) derivatives. 2-(4-Aminophenyl)benzothiazoles have shown promising in vitro anti-tumour activity. mdpi.com The synthesis of these compounds often involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol. mdpi.com this compound can serve as a protected form of 4-aminobenzoic acid in these syntheses, with the phenyl group being removed in a later step. This strategy can be useful when other parts of the molecule are sensitive to the conditions required for direct reactions with the carboxylic acid.
Furthermore, the amino group of the aminobenzoate moiety is a key component in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic libraries. MCRs are highly efficient one-pot reactions that combine three or more reactants to form a complex product, minimizing waste and simplifying synthetic procedures. For example, 2-aminobenzothiazole, which can be derived from 4-aminobenzoic acid, is a versatile starting material in MCRs for the synthesis of pyrimidine (B1678525) derivatives. These reactions often involve the condensation of the amino group with aldehydes and β-ketoesters or other active methylene (B1212753) compounds.
The synthesis of quinoline (B57606) derivatives, another important class of heterocycles with a wide range of biological activities, can also utilize aminobenzoate precursors. Various synthetic protocols, including the Gould-Jacob reaction, involve the condensation of anilines with other reagents to form the quinoline scaffold. This compound can be used as a modified aniline (B41778) in these reactions to introduce the benzoate functionality at a specific position.
The versatility of this compound as a precursor is summarized in the following table:
| Heterocyclic System | Synthetic Approach | Role of this compound/PABA |
| Benzothiazoles | Reaction with 2-aminothiophenol | Provides the 4-aminophenyl moiety. mdpi.com |
| Pyrimidines | Multicomponent reactions | The amino group acts as a key nucleophile in condensation reactions. |
| Quinolines | Various classical and modern synthetic protocols | Serves as a substituted aniline precursor. |
| Quinazolines | Multi-step synthesis involving Suzuki coupling | Can be used to introduce the aminophenyl group. |
Analytical Chemistry Method Development for Phenyl 4 Aminobenzoate in Research Contexts
Chromatographic Separations for Purity Assessment and Trace Analysis
Chromatographic techniques are fundamental in the analytical chemistry of Phenyl 4-aminobenzoate (B8803810), enabling its separation, identification, and quantification in various matrices. These methods are crucial for assessing the purity of the compound in bulk manufacturing and for detecting trace amounts in complex research samples.
High-Performance Liquid Chromatography (HPLC) Method Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Phenyl 4-aminobenzoate due to its high resolution and applicability to non-volatile compounds. The separation of aminobenzoic acid isomers, which have very similar properties, can be effectively achieved using mixed-mode chromatography that leverages subtle differences in their hydrophobic and ionic characteristics. helixchrom.comhelixchrom.com For instance, a reversed-phase/cation-exchange column can provide baseline separation of 2-, 3-, and 4-aminobenzoic acid within a short analysis time. helixchrom.comsielc.com Retention is typically controlled by adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile) concentration and the buffer pH. helixchrom.com
Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose, providing reliable, consistent, and accurate data. researchgate.net According to International Council for Harmonisation (ICH) guidelines, the validation of an HPLC method for quantifying this compound involves evaluating several key parameters. scholarsresearchlibrary.com
Key HPLC Method Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components. scielo.br | The analyte peak should be well-resolved from other peaks (Resolution > 2). scholarsresearchlibrary.com |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijprajournal.com | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable levels of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurity: Reporting level to 120% of the specification. scielo.br |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery. | For drug substances: 98.0–102.0% recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2%. For low-level impurities, RSD of 5-10% may be acceptable. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.com | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | Consistent results with no significant impact on resolution or quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound, due to its polarity and relatively low volatility, is not ideally suited for direct GC analysis. Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable derivative. researchgate.net
A common derivatization strategy for compounds containing active hydrogens, such as the amine and potential carboxylic acid groups (if hydrolyzed), is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation.
The derivatized this compound is then introduced into the GC system, where it is separated from other components on a capillary column. The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer provides mass-to-charge ratio (m/z) information, yielding a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification. nih.gov GC-MS is particularly valuable for identifying impurities and degradation products in the this compound sample, even when they are present in complex reaction mixtures. nih.gov
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. nih.gov
For the analysis of primary aromatic amines and related compounds, SFC presents several advantages. oup.comresearchgate.net The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for higher flow rates and faster analysis times compared to HPLC. nih.gov Modifiers, such as methanol, are often added to the mobile phase to increase its solvating power and improve the chromatography of polar compounds like this compound. researchgate.net
SFC is well-suited for the analysis and purification of thermally labile and low-to-moderate molecular weight molecules. wikipedia.org The technique's unique selectivity, driven by the properties of the supercritical fluid, can be advantageous for separating isomers or closely related compounds. nih.gov The use of carbon dioxide as the primary mobile phase also makes SFC a more environmentally friendly "green" chromatography technique due to reduced organic solvent consumption. nih.gov
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a family of electrokinetic separation methods that occur in submillimeter diameter capillaries. wikipedia.org In its simplest form, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-mass ratio as they migrate through an electrolyte-filled capillary under the influence of an electric field. usp.org
CE offers extremely high separation efficiency, often significantly greater than HPLC, making it an excellent tool for high-resolution separations. wikipedia.org This capability is particularly useful for resolving complex mixtures and separating molecules with only minute differences, such as isomers. usp.org For instance, CE methods have been developed for the effective separation of aminobenzoic acid derivatives. nih.gov
The separation of this compound and its potential impurities or isomers by CE would depend on differences in their electrophoretic mobilities. The technique is characterized by its rapid analysis times, minimal sample and reagent consumption, and the simplicity of the instrumental setup. wikipedia.org Detection is commonly performed using on-column UV-Vis absorbance, where a section of the capillary itself serves as the detection cell, preventing any loss of resolution. wikipedia.org
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive analytical information. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for the analysis of complex mixtures.
LC-MS/MS for Complex Mixture Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the high separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for the characterization and quantification of this compound in complex matrices, such as biological fluids or environmental samples. nih.gov
In an LC-MS/MS analysis, the sample is first injected into an HPLC system, where this compound is separated from other matrix components on a reversed-phase column. The eluent from the column is then directed into the ion source of the mass spectrometer, where the analyte molecules are ionized.
The first stage of mass analysis (MS1) isolates the precursor ion (the molecular ion of this compound). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This process, known as Selected Reaction Monitoring (SRM), is highly specific and sensitive, allowing for the detection and quantification of the analyte at very low levels with minimal interference from the sample matrix. nih.gov LC-MS/MS methods are known for their robustness, rapid analysis times, and high accuracy and precision. nih.gov
GC-IR for Structural Confirmation
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful hyphenated technique that provides robust structural confirmation of this compound. This method combines the high-resolution separation capabilities of gas chromatography with the specific molecular identification power of infrared spectroscopy. nih.gov In a typical GC-IR analysis, the volatile this compound is first injected into the GC system, where it travels through a capillary column and is separated from other components in the sample matrix based on its boiling point and affinity for the column's stationary phase.
After elution from the GC column, the purified compound is passed through an interface, such as a light pipe or a solid-phase deposition system, into the IR spectrometer. nih.gov As infrared radiation is passed through the sample, the molecule absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. stmarys-ca.edu This absorption pattern generates a unique IR spectrum that serves as a molecular "fingerprint," allowing for unambiguous structural confirmation. nih.govnih.gov
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. stmarys-ca.edu These include the primary amine (-NH₂), the ester carbonyl group (C=O), the C-O ester linkage, and the aromatic ring. By analyzing the presence and position of these bands, researchers can confidently confirm the identity of the compound. For instance, the primary amine group typically shows two distinct N-H stretching bands, while the ester's carbonyl group presents a strong, sharp absorption at a characteristic wavenumber. phdcentre.comstackexchange.com
The table below summarizes the principal IR absorption bands used for the structural confirmation of this compound. stmarys-ca.eduphdcentre.comnih.govresearchgate.net
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description of Absorption |
|---|---|---|---|
| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3350 - 3450 | Two distinct sharp peaks characteristic of a primary amine. |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to medium sharp peaks. |
| Alkyl (Ethyl group) | C-H Stretch | 2850 - 3000 | Medium to strong sharp peaks. |
| Ester (C=O) | C=O Carbonyl Stretch | 1680 - 1710 | Very strong, sharp peak. |
| Aromatic Ring | C=C Stretch | 1600 - 1640 | Medium, sharp peaks. |
| Ester (C-O) | C-O Stretch | 1270 - 1300 | Strong, sharp peak. |
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the detection and quantification of this compound. rsc.orgresearchgate.net These techniques are based on measuring the current or potential changes that occur during the electrochemical oxidation or reduction of the analyte at an electrode surface. nih.gov The this compound molecule is electroactive, primarily due to the presence of the aromatic amine group, which can be readily oxidized. researchgate.netresearchgate.net
Voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV), are commonly employed for this purpose. nih.govkoyauniversity.org In these methods, a potential is applied to a working electrode immersed in a solution containing this compound, and the resulting current is measured. The oxidation of the amine group produces a distinct peak in the voltammogram, where the peak potential is characteristic of the compound, and the peak current is directly proportional to its concentration. researchgate.net This relationship allows for the quantitative determination of the compound. mdpi.com
Research in this area often focuses on the development of modified electrodes to enhance sensitivity and selectivity. nih.gov Various materials, including carbon nanotubes, graphene, and metallic nanoparticles, have been used to modify the surface of standard electrodes (like glassy carbon or screen-printed electrodes). nih.govmdpi.com These modifications can increase the electrode's surface area, improve electron transfer kinetics, and lower the oxidation potential, resulting in improved analytical performance, such as lower limits of detection (LOD). nih.gov
The table below presents a summary of research findings on the electrochemical detection of this compound and structurally similar aromatic amines, illustrating the performance of different methods.
| Analytical Method | Working Electrode | Linear Range | Limit of Detection (LOD) | Reference Compound |
|---|---|---|---|---|
| Square Wave Voltammetry (SWV) | Screen-Printed Electrode (SPE) | Not Specified | Not Specified | This compound (Benzocaine) researchgate.net |
| Square Wave Voltammetry (SWV) | p-Chloranil-Modified Carbon Paste Electrode | 1.0×10⁻⁶–1.0×10⁻⁴ M | 3.02×10⁻⁸ M | This compound (Benzocaine) nih.gov |
| Differential Pulse Voltammetry (DPV) | TiO₂-GO-Modified Carbon Paste Electrode | 8.0×10⁻⁷–1.0×10⁻⁴ M | 2.45×10⁻⁷ M | This compound (Benzocaine) nih.gov |
| Square Wave Voltammetry (SWV) | Dropping Mercury Electrode (DME) | 0.0999–5.996 × 10⁻⁷ M | 1.984 × 10⁻⁹ M | Procaine koyauniversity.org |
| Cyclic Voltammetry (CV) | β-MnO₂ Nanowire/GCE | 5.0×10⁻⁷–1.0×10⁻³ M | 1.0×10⁻⁷ M | p-Phenylenediamine (B122844) researchgate.net |
Environmental and Mechanistic Toxicology Research Pertaining to Phenyl 4 Aminobenzoate
Environmental Fate and Degradation Pathways
The environmental persistence of Phenyl 4-aminobenzoate (B8803810) is determined by its susceptibility to breakdown through light-induced reactions, microbial metabolism, and its interaction with soil and sediment matrices.
Photodegradation Kinetics in Aquatic and Atmospheric Systems
The photodegradation of PABA in aqueous solutions follows pseudo-first-order kinetics, with the rate being pH-dependent. The half-life for direct photolysis in sunlit natural water can range from approximately 13 to 56 hours, depending on the pH. Research on ODPABA showed that its phototransformation also proceeds via a pseudo-first-order reaction, with half-lives ranging from 1.6 to 39 hours under simulated solar irradiation. The presence of dissolved organic matter, such as humic acids, tends to retard the photolysis reaction. UV irradiation of PABA can lead to the formation of a radical species through the loss of an amino hydrogen, which is a key step in its photochemical transformation.
Table 1: Photodegradation Kinetics of 4-Aminobenzoic Acid (PABA) in Aqueous Solution This table presents data for PABA, a primary hydrolysis product of Phenyl 4-aminobenzoate.
| pH | Rate Constant (k, s⁻¹) | Half-life (t½) | Reference |
|---|---|---|---|
| 4.8 | 3.46 x 10⁻⁶ | 2.32 days | |
| 7.8 | 12.57 x 10⁻⁶ | 15.3 hours | |
| 9.2 | 14.96 x 10⁻⁶ | 12.9 hours |
Biodegradation Mechanisms by Environmental Microorganisms
The biodegradation of this compound is expected to be initiated by microbial esterases, which hydrolyze the ester linkage to form 4-aminobenzoate and phenol (B47542). These intermediates are then channeled into common bacterial metabolic pathways.
4-Aminobenzoate Degradation: Numerous bacteria, including species of Burkholderia, Ralstonia, Pseudomonas, and Achromobacter, can degrade 4-aminobenzoate. A common pathway involves the conversion of 4-aminobenzoate to protocatechuate, which is then funneled into the β-ketoadipate pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. Some pseudomonads can transform 2-aminobenzoate (B8764639) (an isomer) directly to catechol.
Phenol Degradation: Phenol is a well-studied biodegradable compound. The initial step is its hydroxylation to catechol by the enzyme phenol hydroxylase. The aromatic ring of catechol is then cleaved by either catechol 1,2-dioxygenase (ortho-pathway) or catechol 2,3-dioxygenase (meta-pathway), leading to intermediates that enter central metabolism. Microbial consortia are often more efficient at degradation as they may utilize both pathways simultaneously.
Soil and Sediment Adsorption/Desorption Studies
The mobility of this compound in the subsurface is governed by its sorption to soil and sediment particles. This process is influenced by soil properties like organic carbon content, clay content, and pH, as well as the chemical's own properties. Adsorption is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc).
Data for this compound is scarce, but the behavior of its hydrolysis product, PABA, and other aromatic compounds can provide an estimate. PABA shows variable mobility, with Koc values ranging from approximately 20 to over 300, indicating moderate to very high mobility depending on soil type and pH. As an anion at typical environmental pH, PABA does not adsorb strongly to negatively charged soil components like clay and organic carbon. However, the aromatic amino group can bind to humus, potentially reducing mobility. The sorption of other aromatic esters, like phthalates, is often dominated by interactions with soil organic matter.
Table 2: Soil Adsorption Coefficients for 4-Aminobenzoic Acid (PABA) This table presents data for PABA, a primary hydrolysis product of this compound, illustrating variability based on soil properties.
| Soil Type | Soil pH | Koc (L/kg) | Mobility Classification | Reference |
|---|---|---|---|---|
| Chernozem | 7.5 | 19.9 | Very High | |
| Acidic Soil | 2.8 | 239 | Moderate | |
| Neutral Soil | 6.7 | 46 | High | |
| Neutral Soil | 7.1 | 55 | High |
Mechanistic Studies of Biological Interactions
Understanding how this compound interacts with biological systems at a molecular level involves studying its uptake into cells, its subsequent metabolic transformation, and its interactions with enzymes.
In Vitro Cellular Uptake and Biotransformation Pathways
The cellular uptake of aromatic esters can occur through passive diffusion, influenced by the compound's lipophilicity. Neutral chemicals generally accumulate in cells faster than charged ones. Once inside the cell, the primary biotransformation step for this compound is predicted to be hydrolysis.
This reaction is catalyzed by a superfamily of enzymes known as carboxylesterases (CEs), which are abundant in the liver and other tissues. These enzymes cleave the ester bond to release 4-aminobenzoic acid and phenol.
Following hydrolysis, these two metabolites undergo Phase I and Phase II biotransformation reactions:
4-Aminobenzoic Acid: Can be metabolized through various conjugation pathways, including acetylation of the amino group or glucuronidation of the carboxylic acid group.
Phenol: Primarily undergoes Phase II conjugation reactions, forming phenyl glucuronide and phenyl sulfate, which are water-soluble and readily excreted.
These metabolic pathways are crucial for the detoxification and elimination of the compound's constituents from the cell.
Enzyme Interaction Mechanisms (without therapeutic context)
The interaction of this compound with enzymes is primarily centered on its role as a substrate for hydrolytic enzymes.
Carboxylesterases (CEs): Phenyl esters are common substrates for CEs (EC 3.1.1.1). The hydrolysis mechanism involves a catalytic triad (B1167595) (typically Ser-His-Asp/Glu) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, followed by the release of the alcohol moiety (phenol) and the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, releasing the carboxylic acid (4-aminobenzoic acid) and regenerating the active enzyme. The efficiency of this hydrolysis (kcat/Km) can be influenced by the chemical structures of both the acyl and alcohol portions of the ester. Studies on various phenyl esters have shown that CEs from different species exhibit similar specificities.
Other Esterases: In addition to CEs, other esterases present in peripheral nerves and other tissues can also hydrolyze phenyl esters, such as phenyl benzoate (B1203000). The sensitivity of these enzymes to various inhibitors helps in their classification and in understanding their physiological roles.
Oxidative Stress Induction and Response Mechanisms at a Molecular Level
Exposure to certain chemical compounds can disrupt the delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. This imbalance leads to a state of oxidative stress, a condition implicated in cellular damage and the progression of various diseases. The molecular mechanisms underlying oxidative stress involve the generation of ROS, subsequent damage to cellular macromolecules, and the activation of sophisticated cellular defense and repair systems. While direct research on this compound's specific role in oxidative stress is limited in the provided context, the following sections detail the general, well-established molecular pathways by which compounds can induce oxidative stress and the corresponding cellular responses.
Generation of Reactive Oxygen Species (ROS)
At the core of oxidative stress is the overproduction of ROS, which are highly reactive molecules containing oxygen. These can be generated through various cellular processes. Some chemical compounds can participate in redox cycling, a process where they are repeatedly reduced and oxidized, transferring electrons to molecular oxygen (O₂). This generates superoxide (B77818) radicals (•O₂⁻), which can then be converted to other ROS, such as hydrogen peroxide (H₂O₂). nih.govnih.gov For instance, the compound 7-nitro-4-(phenylthio)benzofurazan has been shown to be a potent generator of superoxide and hydrogen peroxide through such redox-cycling activity. nih.gov These reactive species can directly or indirectly inflict damage on vital cellular components. nih.govmdpi.com
Macromolecular Damage: Lipid Peroxidation and Protein Carbonylation
The excess ROS generated during oxidative stress can attack cellular macromolecules, leading to significant damage. mdpi.com Lipids and proteins are particularly vulnerable.
Lipid Peroxidation: Polyunsaturated fatty acids within cell membranes are susceptible to attack by ROS, initiating a chain reaction known as lipid peroxidation. This process degrades lipids, compromises membrane integrity, and produces reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). nih.govmdpi.com
Protein Carbonylation: These reactive aldehydes, along with direct attack by ROS, can lead to the oxidative modification of proteins, a process known as protein carbonylation. nih.govmdpi.com This involves the introduction of carbonyl groups (aldehydes and ketones) into the side chains of amino acid residues (particularly proline, arginine, lysine, and threonine). mdpi.com Protein carbonylation is an irreversible and irreparable form of protein damage that can lead to loss of protein function, enzyme inactivation, and the formation of protein aggregates. nih.govmdpi.com Both lipid peroxidation and protein carbonylation are widely used as biomarkers to quantify the extent of oxidative damage in cells and tissues. mdpi.comresearchgate.net
Table 1: Key Biomarkers of Oxidative Damage
| Biomarker | Description | Cellular Target | Significance |
|---|---|---|---|
| Malondialdehyde (MDA) | A reactive aldehyde and a major end-product of polyunsaturated fatty acid peroxidation. nih.gov | Lipids | Indicates the level of lipid peroxidation and oxidative damage to cell membranes. |
| 4-Hydroxynonenal (4-HNE) | An α,β-unsaturated hydroxyalkenal produced by lipid peroxidation. nih.gov | Lipids, Proteins | A toxic electrophile that readily forms adducts with proteins, leading to protein carbonylation and cellular dysfunction. nih.govnih.gov |
| Protein Carbonyls | Carbonyl groups (aldehydes/ketones) introduced into protein side chains. mdpi.com | Proteins | A hallmark of severe, irreversible oxidative protein damage, leading to loss of function. mdpi.com |
Cellular Antioxidant Response Mechanisms
To counteract the damaging effects of oxidative stress, cells have evolved a complex network of antioxidant defense systems. These include both enzymatic and non-enzymatic components that work in concert to neutralize ROS and repair damage.
Enzymatic Defenses: Superoxide Dismutase and Catalase
A primary line of defense is a group of antioxidant enzymes that catalyze the detoxification of ROS.
Superoxide Dismutase (SOD): This enzyme is crucial for the first step in detoxifying superoxide radicals. It catalyzes the dismutation (or partitioning) of the superoxide anion (•O₂⁻) into either molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). mdpi.commdpi.com
Catalase (CAT): Found predominantly in peroxisomes, catalase is highly efficient at decomposing hydrogen peroxide into water and oxygen, preventing the formation of the more damaging hydroxyl radical. nih.govnih.govmdpi.com The coordinated action of SOD and CAT provides a critical defense against ROS-induced cellular damage. mdpi.com
Table 2: Major Antioxidant Enzymes and Their Functions
| Enzyme | Substrate | Product(s) | Primary Function |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Superoxide Radical (•O₂⁻) | Oxygen (O₂), Hydrogen Peroxide (H₂O₂) | Catalyzes the first-step detoxification of superoxide radicals. mdpi.com |
| Catalase (CAT) | Hydrogen Peroxide (H₂O₂) | Water (H₂O), Oxygen (O₂) | Decomposes hydrogen peroxide to prevent the formation of hydroxyl radicals. mdpi.com |
| Glutathione (B108866) Peroxidase (GPx) | Hydrogen Peroxide (H₂O₂), Lipid Hydroperoxides | Water (H₂O), Alcohols | Reduces hydrogen peroxide and organic hydroperoxides using glutathione. scienceopen.com |
The Nrf2-Antioxidant Response Element (ARE) Pathway
Beyond direct enzymatic neutralization, cells possess an elegant signaling pathway that regulates the expression of a broad range of cytoprotective genes. The master regulator of this response is the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). nih.govresearchgate.net
Under normal conditions, Nrf2 is held in the cytoplasm by a repressor protein called Keap1 (Kelch-like ECH-associated protein 1), which facilitates Nrf2's degradation. nih.gov However, upon exposure to oxidative stress or electrophiles, specific cysteine residues on Keap1 are modified, causing it to release Nrf2. nih.gov The stabilized Nrf2 then translocates to the nucleus, where it binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of its target genes. nih.govnih.gov This binding initiates the transcription of numerous protective genes, including those for antioxidant enzymes (like SOD and catalase), detoxification enzymes, and proteins involved in glutathione synthesis. nih.govmdpi.comresearchgate.net The activation of the Nrf2-ARE pathway is a central mechanism for enhancing cellular resistance to oxidative damage. nih.govsemanticscholar.org
Table 3: Components of the Nrf2-ARE Signaling Pathway
| Component | Type | Function |
|---|---|---|
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Transcription Factor | Master regulator of the antioxidant response; activates transcription of protective genes. researchgate.net |
| Keap1 (Kelch-like ECH-associated protein 1) | Repressor Protein | Sequesters Nrf2 in the cytoplasm under basal conditions, promoting its degradation. nih.gov |
| ARE (Antioxidant Response Element) | DNA Sequence | A cis-acting regulatory element in the promoter region of target genes to which Nrf2 binds. nih.gov |
Future Research Trajectories and Emerging Paradigms for Phenyl 4 Aminobenzoate
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new Phenyl 4-aminobenzoate-based compounds. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capabilities, accelerating the pace of research and innovation. nih.gov
Predictive Modeling for Novel Derivative Synthesis
Machine learning algorithms can be trained on existing chemical libraries and reaction data to predict the properties and synthetic accessibility of novel Phenyl 4-aminobenzoate (B8803810) derivatives. nih.gov By constructing predictive models, researchers can virtually screen thousands of potential compounds, prioritizing those with the highest likelihood of exhibiting desired characteristics, such as specific biological activities or material properties. nih.gov This in silico approach significantly reduces the time and resources required for experimental synthesis and testing. For instance, AI can be used to design derivatives with optimized electronic or photophysical properties for applications in functional materials.
Automated Reaction Condition Optimization
AI and machine learning can also be employed to optimize the synthesis of this compound and its derivatives. By analyzing data from previous experiments, machine learning models can identify the optimal reaction conditions, including temperature, pressure, catalysts, and solvents, to maximize yield and purity. researchgate.net This automated approach not only improves the efficiency of the synthesis process but also allows for the discovery of novel and more sustainable reaction pathways.
High-Throughput Screening Methodologies for Functional Materials Development
High-throughput screening (HTS) methodologies are powerful tools for rapidly evaluating the properties of large libraries of compounds. umd.edu In the context of this compound, HTS can be used to screen for derivatives with specific functionalities, such as fluorescence, conductivity, or catalytic activity. lu.se This approach is particularly valuable for the development of new functional materials for applications in electronics, photonics, and sensing. umd.edu By combining HTS with combinatorial synthesis, researchers can systematically explore the structure-property relationships of this compound derivatives, leading to the discovery of materials with tailored functionalities. umd.edu
Sustainable Synthesis and Life Cycle Assessment of this compound Production
As the demand for specialty chemicals grows, there is an increasing need for sustainable and environmentally friendly production methods. Future research on this compound will focus on developing green synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netnih.gov This includes exploring biocatalytic and enzymatic approaches, as well as the use of greener solvents and reagents. acs.org
A crucial aspect of sustainable production is the life cycle assessment (LCA), which evaluates the environmental impact of a product from cradle to grave. researchgate.netmdpi.com LCA studies for this compound will provide a comprehensive understanding of its environmental footprint, identifying areas for improvement in the production process. dtu.dkcsic.es Methodologies like the "Reaction Route Environmental Metric" (RREM) can be employed to model and assess the environmental impact of chemical synthesis pathways, even with limited data. researchgate.netmdpi.com
Emerging Applications in Nanoscience and Nanomaterials
The unique properties of this compound make it an attractive candidate for applications in nanoscience and nanotechnology. Its ability to self-assemble and form ordered structures can be harnessed to create novel nanomaterials with tailored properties. For example, copolymers of aniline (B41778) and ethyl 4-aminobenzoate have been synthesized electrochemically to produce nanostructured materials. researchgate.net These nanomaterials could find applications in areas such as nanoelectronics, sensors, and drug delivery. Future research will explore the synthesis and characterization of this compound-based nanoparticles, nanotubes, and thin films, and investigate their potential applications in various fields.
Interdisciplinary Research with Materials Science and Biophysics
The future of this compound research lies in interdisciplinary collaborations that bridge the gap between chemistry, materials science, and biophysics. By combining expertise from these different fields, researchers can gain a deeper understanding of the fundamental properties of this versatile compound and unlock new applications.
In materials science, collaborations will focus on the design and synthesis of this compound-based polymers and composites with advanced mechanical, thermal, and electronic properties. For instance, this compound derivatives can be incorporated into polymer backbones to create high-performance materials.
In the realm of biophysics, research will investigate the interactions of this compound and its derivatives with biological systems at the molecular level. This includes studying their binding to proteins and other biomolecules, which could lead to the development of new therapeutic agents and diagnostic tools. researchgate.net The study of this compound in the context of peptide science and its potential to interfere with processes like amyloid aggregation are also emerging areas of interest. aps2025.orguiowa.edu
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for confirming the structural integrity of phenyl 4-aminobenzoate in synthetic products?
- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FT-IR) and X-ray crystallography. FT-IR identifies functional groups (e.g., amine and ester stretches), while single-crystal X-ray diffraction resolves bond angles and molecular conformation. For example, in related compounds, phenyl rings and hydrogen-bonding networks are confirmed via crystallographic data (e.g., angles like 30.51° between rings) .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Optimize reaction conditions using trial experiments to determine ideal temperatures, solvents, and stoichiometry. For instance, highlights refluxing in ethylene glycol with controlled reagent ratios (e.g., 1:1 molar ratios of precursors) and recrystallization in methanol to achieve 83% yield. Document variables such as pH and solvent purity to mitigate batch variations .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and ensure proper ventilation. For spills, neutralize with inert adsorbents and dispose via certified hazardous waste channels. Safety data for analogous compounds (e.g., phenyl 3,4-diaminobenzoate) recommend immediate decontamination of skin/eyes with water and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can data discrepancies in crystallographic studies of this compound derivatives be resolved?
- Methodological Answer : Apply refinement techniques like least-squares matrix optimization and error analysis (e.g., R-factor convergence). demonstrates using SHELXL97 for extinction corrections and weighted R-values (e.g., ) to address uncertainties in electron density maps. Cross-validate with independent datasets or computational models (e.g., DFT) .
Q. What strategies mitigate impurity interference during chromatographic analysis of this compound?
- Methodological Answer : Use solid-phase extraction (SPE) coupled with ultra-performance liquid chromatography (UPLC-DAD). details SPE cartridges for isolating analytes from complex matrices, followed by UPLC with diode-array detection (λ = 254 nm) to distinguish this compound from structurally similar impurities (e.g., ethyl 4-aminobenzoate) .
Q. How do hydrogen-bonding networks influence the stability of this compound in solid-state formulations?
- Methodological Answer : Characterize via temperature-dependent crystallography and Hirshfeld surface analysis. and show that intermolecular N–H⋯O/N hydrogen bonds (e.g., 2.8–3.0 Å bond lengths) form 3D networks, enhancing thermal stability. Compare with DSC data to correlate bonding patterns with melting points (>300°C in related compounds) .
Q. What statistical methods are suitable for analyzing dose-response data in pharmacological studies of this compound derivatives?
- Methodological Answer : Employ nonlinear regression (e.g., Hill equation) and ANOVA for dose-response curves. For reproducibility, include error bars (standard deviation) and validate with t-tests. emphasizes using ≥3 biological replicates and tools like GraphPad Prism for robust statistical reporting .
Data Contradiction Analysis
Q. How should conflicting solubility data for this compound in polar vs. nonpolar solvents be addressed?
- Methodological Answer : Re-evaluate solvent purity and temperature controls. For example, solubility in methanol may vary due to trace water content. Use Karl Fischer titration to quantify solvent moisture and repeat experiments under inert atmospheres. Cross-reference with Hansen solubility parameters for theoretical validation .
Q. What experimental controls are essential when studying the electrochemical synthesis of this compound-based polymers?
- Methodological Answer : Include blank electrodes and reference compounds (e.g., poly-o-anisidine) to isolate redox signals. recommends cyclic voltammetry in deaerated acetonitrile with 0.1 M TBAPF6 as electrolyte. Monitor pH and oxygen levels to prevent side reactions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
